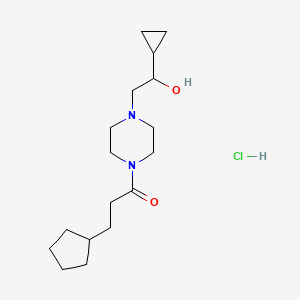![molecular formula C14H22N2O B2522883 1-[3-(2-Methoxyphenyl)propyl]piperazine CAS No. 59214-22-1](/img/structure/B2522883.png)
1-[3-(2-Methoxyphenyl)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methoxyphenyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-[3-(2-Methoxyphenyl)propyl]piperazine is the 5HT-1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The compound can cross the blood-brain barrier and activate this receptor .
Mode of Action
This compound interacts with its target, the 5HT-1A receptor, by forming a bond between the tertiary amine of the piperazine and the Asp116 residue of the receptor . This interaction results in the activation of the receptor, leading to an increase in serotonin neurotransmission.
Pharmacokinetics
The compound’s ability to cross the blood-brain barrier suggests that it is well absorbed and distributed in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)propyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with propyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Yb(OTf)3 has been reported to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenyl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound has shown potential as a ligand for various biological receptors, making it useful in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of 1-[3-(2-Methoxyphenyl)propyl]piperazine.
Para-Methoxyphenylpiperazine: Another piperazine derivative with stimulant effects.
Uniqueness: this compound is unique due to its specific structural features and its ability to interact with multiple biological targets. Its methoxyphenyl group enhances its ability to cross the blood-brain barrier, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[3-(2-methoxyphenyl)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-7-3-2-5-13(14)6-4-10-16-11-8-15-9-12-16/h2-3,5,7,15H,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFFOIPDGYYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
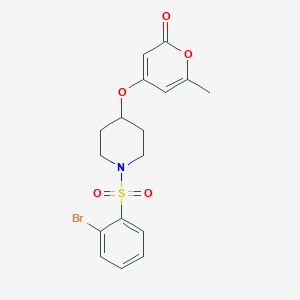
![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)
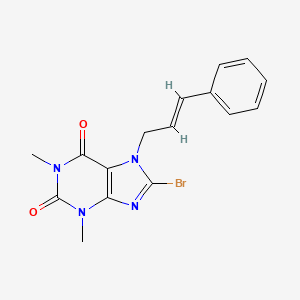
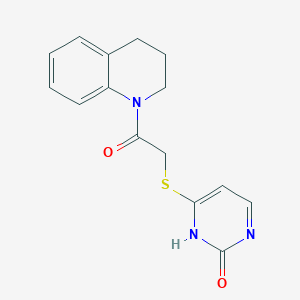
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2522808.png)
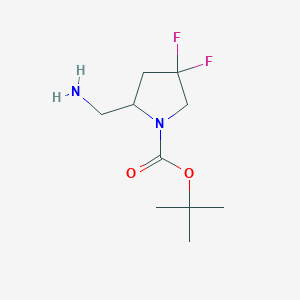
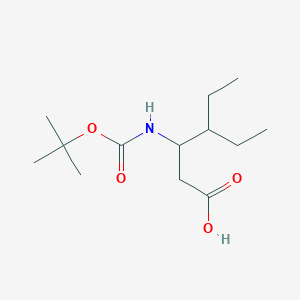
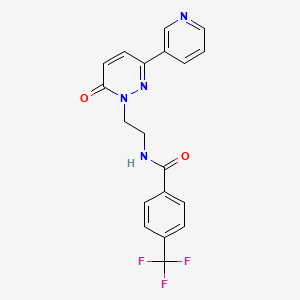

![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)
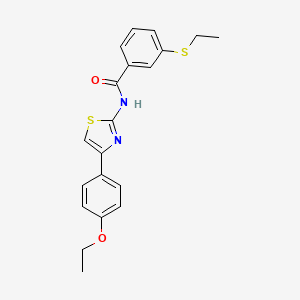

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)
